molecular formula C16H25N3O4 B2485004 N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 953158-53-7

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2485004
CAS No.: 953158-53-7
M. Wt: 323.393
InChI Key: RFULNJAQNJLSTC-UHFFFAOYSA-N
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Description

N1-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a useful research compound. Its molecular formula is C16H25N3O4 and its molecular weight is 323.393. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) serves as an effective ligand to promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide array of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and temperatures. High selectivity is attained in CuI/BFMO-catalyzed monoarylation of piperazine with (hetero)aryl bromides, producing compounds of pharmaceutical significance (Bhunia, Kumar, & Ma, 2017).

Neuroinflammation Imaging

[11C]CPPC, a PET radiotracer specific for CSF1R, demonstrates potential for noninvasive imaging of reactive microglia, disease-associated microglia, and their contributions to neuroinflammation in vivo. This tool can also aid in studying the immune environment of central nervous system malignancies and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies, offering insights into drug target engagement and the development of therapeutics for neuroinflammation (Horti et al., 2019).

Binge Eating Model Evaluation

In a model of binge eating in female rats, GSK1059865, a selective OX1R antagonist, demonstrated a major role in reducing binge eating of highly palatable food without affecting standard food pellet intake, highlighting the therapeutic potential of selective OX1R antagonism for eating disorders with a compulsive component (Piccoli et al., 2012).

Sigma Receptor Binding and Activity

The study of methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives provided insights into selective binding and activity at the sigma(1) receptor. This research identified compounds with potent sigma(1) ligand activity and selectivity, offering tools for PET experiments and perspectives in tumor research and therapy (Berardi et al., 2005).

Antimicrobial Activities of Azole Derivatives

A study on azole derivatives, starting from furan-2-carbohydrazide, demonstrated the synthesis of compounds with antimicrobial activities against tested microorganisms. This research contributes to the development of novel antimicrobial agents (Başoğlu et al., 2013).

Corrosion Inhibition on Iron

Quantum chemical and molecular dynamic simulation studies highlighted the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. This research offers potential for the development of new corrosion inhibitors (Kaya et al., 2016).

Properties

IUPAC Name

N'-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-22-10-6-17-15(20)16(21)18-11-13-4-7-19(8-5-13)12-14-3-2-9-23-14/h2-3,9,13H,4-8,10-12H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFULNJAQNJLSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.